Antileishmanial agent-3

Beschreibung

Structure

3D Structure

Eigenschaften

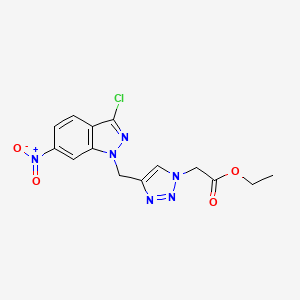

Molekularformel |

C14H13ClN6O4 |

|---|---|

Molekulargewicht |

364.74 g/mol |

IUPAC-Name |

ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate |

InChI |

InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3 |

InChI-Schlüssel |

MCCHNZYSPZWPTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of a Novel Antileishmanial Agent: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a promising antileishmanial agent, 2-methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol, hereafter referred to as Antileishmanial Agent-3. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, affecting millions worldwide.[1][2][3] The limitations of current therapies, such as high toxicity, emerging drug resistance, and parenteral administration, necessitate the development of new, effective, and safer antileishmanial drugs.[4][5][6][7] Quinoline-based compounds have historically shown significant antiparasitic activity and serve as a valuable scaffold for the development of new therapeutic agents.[4] This guide focuses on a novel quinoline (B57606) derivative, this compound, which has demonstrated potent in vitro activity against Leishmania parasites.

Synthesis of this compound

The synthesis of this compound, a 3-substituted quinoline derivative, is a relatively straightforward process that yields a high purity product.[4] The general synthetic approach allows for the generation of various analogs for structure-activity relationship (SAR) studies.[1][2]

Experimental Protocol: Synthesis of 2-Methyl-3-[(2E)-3-phenylprop-2-enyl]quinolin-4-ol (Agent-3) [4]

-

Starting Materials: Commercially available reagents and solvents are used without further purification.

-

Reaction: The synthesis involves the reaction of 2-methylquinolin-4-ol with cinnamaldehyde (B126680) in the presence of a suitable catalyst and solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

-

Final Product: The final product is obtained as a yellow solid.[4]

Physicochemical Characterization

The structural identity and purity of the synthesized this compound were confirmed using various spectroscopic and analytical techniques.

| Property | Data | Reference |

| Molecular Formula | C19H17NO | [4] |

| Molecular Weight | 275.35 g/mol | |

| Appearance | Yellow solid | [4] |

| Melting Point | 238°C to 240°C | [4] |

| Elemental Analysis | Calculated: C, 82.88; H, 6.22; N, 5.09. Found: C, 82.69; H, 6.15; N, 5.12. | [4] |

In Vitro Antileishmanial Activity

The efficacy of this compound was evaluated against both the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania chagasi.[4]

Experimental Protocol: In Vitro Susceptibility Assays [4][8]

-

Promastigote Assay:

-

Leishmania chagasi promastigotes are cultured in appropriate media.

-

The parasites are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

Plates are incubated for a defined period.

-

Parasite viability is determined using a colorimetric assay (e.g., MTT).[4]

-

The 50% inhibitory concentration (IC50) is calculated.[4]

-

-

Amastigote Assay:

-

Macrophages are cultured and infected with Leishmania chagasi promastigotes.

-

The infected macrophages are treated with serial dilutions of this compound.

-

After incubation, the cells are fixed and stained.

-

The number of intracellular amastigotes is quantified by microscopy.

-

The IC50 value is determined.

-

Summary of In Vitro Activity:

| Parameter | This compound | Pentamidine (B1679287) (Standard Drug) | Reference |

| IC50 against L. chagasi Promastigotes (µg/mL) | 0.091 | 2.02 | [4] |

| IC50 against L. chagasi Amastigotes | Significantly more active than pentavalent antimony | Standard | [4] |

The results indicate that this compound is significantly more potent than the standard drug pentamidine against the promastigote form of L. chagasi.[4] Notably, its activity against the clinically relevant intracellular amastigote form was also superior to the standard pentavalent antimony treatment.[4]

Mechanism of Action

Preliminary studies into the mechanism of action of this compound suggest that it targets the parasite's mitochondria.[4]

Experimental Protocol: Ultrastructural Studies [4]

-

Leishmania chagasi promastigotes are treated with this compound.

-

The parasites are fixed, processed, and embedded for transmission electron microscopy (TEM).

-

Ultrathin sections are examined to observe morphological changes.

Ultrastructural analysis of treated promastigotes revealed significant changes in the mitochondria, including enlargement, matrix swelling, and a reduction in the number of cristae.[4] This suggests that this compound may disrupt mitochondrial function, leading to parasite death. The antileishmanial effect appears to be independent of host cell activation, as no significant increase in nitric oxide production was observed in treated macrophages.[4]

Caption: Proposed mechanism of action of this compound.

Structure-Activity Relationship (SAR)

SAR studies on related quinoline derivatives have provided insights into the chemical features essential for antileishmanial activity. The presence of a hydroxyl group at position 4 of the quinoline ring appears to be crucial for the observed antiparasitic effect.[4] Substitution of this hydroxyl group with a chlorine atom resulted in a significant decrease in activity.[4]

Caption: Structure-Activity Relationship for quinoline derivatives.

Conclusion

This compound, a novel 3-substituted quinoline derivative, has demonstrated potent and selective in vitro activity against Leishmania chagasi. Its mechanism of action appears to involve the disruption of mitochondrial function in the parasite. The favorable activity profile and the potential for further optimization through SAR studies make this compound a promising lead compound for the development of new treatments for leishmaniasis. Further in vivo studies are warranted to evaluate its efficacy and safety in animal models.

References

- 1. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Item - Characterization of a Select Series of Small Molecules as Potential Anti-Leishmanial Agents - University of Notre Dame - Figshare [curate.nd.edu]

- 8. benchchem.com [benchchem.com]

The Quest for New Weapons: A Technical Guide to the Discovery of Novel Scaffolds for Antileishmanial Agents

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat, affecting millions worldwide with a spectrum of clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1][2][3][4] The inadequacy of current therapies, marred by toxicity, emerging resistance, and high costs, underscores the urgent need for novel, effective, and safe antileishmanial agents.[3][5][6][7][8][9] This technical guide provides an in-depth overview of the contemporary strategies employed in the discovery of new chemical scaffolds with antileishmanial activity, focusing on data-driven approaches, experimental methodologies, and the elucidation of targeted biological pathways.

High-Throughput Screening: Casting a Wide Net for Novel Scaffolds

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with desired biological activity.[2] In the context of antileishmanial drug discovery, HTS campaigns are typically designed as multi-step processes to efficiently identify potent and selective compounds.[5][6][10]

A common HTS workflow begins with a primary screen against the readily culturable promastigote stage of the parasite, followed by secondary screening of the initial hits against the clinically relevant intracellular amastigote stage within host macrophages.[5][6][10] This tiered approach allows for the early elimination of compounds that are inactive against the disease-causing form of the parasite. Subsequent assays for cytotoxicity against host cells are crucial to determine the selectivity of the compounds, a critical factor for therapeutic potential.[5][6][10]

The following table summarizes data from a representative HTS campaign for the discovery of new antileishmanial compounds:

| Screening Stage | Library Size | Assay Target | Key Metric | Results | Reference |

| Primary Screening | 26,500 diverse chemical compounds | Leishmania promastigotes | >70% growth inhibition | 567 active compounds identified | [5][6] |

| Secondary Screening (Selectivity) | 567 active compounds | Mammalian cells | Cytotoxicity | 78% of compounds excluded due to toxicity | [5][6] |

| Confirmatory Screening | 124 remaining compounds | Intracellular Leishmania amastigotes | Activity against the clinically relevant stage | All 124 compounds confirmed active | [5][6] |

Novel Chemical Scaffolds with Antileishmanial Potential

The relentless search for new drugs has led to the identification of several promising chemical scaffolds with potent antileishmanial activity. These scaffolds serve as starting points for medicinal chemistry efforts to optimize their efficacy, selectivity, and pharmacokinetic properties.

Recently Identified Antileishmanial Scaffolds

| Scaffold Class | Example Compound(s) | Target Organism(s) | In Vitro Potency (IC50/EC50) | Selectivity Index (SI) | Reference |

| Naphthoquinones | Ethyl-(3-chloro-1,4-naphthoquinone-2-yl)carbamate | Leishmania spp. | Not explicitly stated in the provided text | Not explicitly stated | [11] |

| Pyrazolopyrrolidinones | Not specified | Leishmania donovani, L. major | Active against intracellular parasites | Not specified | [1] |

| FDA-Approved Drugs (Repurposed) | Abemaciclib | Leishmania donovani | Promastigote IC50: 0.92 ± 0.02 µM; Amastigote EC50: 1.52 ± 0.37 µM | Significant difference in binding energy with human citrate (B86180) synthase | [12][13] |

| Bazedoxifene | Leishmania donovani | Promastigote IC50: 0.65 ± 0.09 µM; Amastigote EC50: 2.11 ± 0.38 µM | Not specified | [12][13] | |

| Vorapaxar | Leishmania donovani | Promastigote IC50: 6.1 ± 0.91 µM; Amastigote EC50: 10.4 ± 1.27 µM | Not specified | [12][13] | |

| 9-Anilinoacridines | 1'-NHhexyl lead compound analogues | Leishmania major | Potent activity | High in vitro therapeutic indices | [14] |

| Flavonoids | Fisetin | Leishmania donovani | IC50: 0.6 µg/ml | Not specified | [15] |

| 3-Hydroxyflavone | Leishmania donovani | IC50: 0.7 µg/ml | Not specified | [15] | |

| Luteolin | Leishmania donovani | IC50: 0.8 µg/ml | Not specified | [15] | |

| Quinoline Dimers | N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | Leishmania (Leishmania) infantum | IC50: 0.60 ± 0.11 µM | 19.48 | [16] |

| Vanillin-containing 1,2,3-Triazoles | Compound 4b | Leishmania braziliensis | Amastigote IC50: 4.2 ± 1.0 µmol/L | 39 | [17] |

| 3-Substituted Quinolines | Compound 3b | Leishmania chagasi | Promastigote IC50: 0.091 µg/ml | Not specified | [18] |

Experimental Protocols: A Guide to Key Assays

The reliable assessment of antileishmanial activity and cytotoxicity is paramount in the drug discovery pipeline. This section details the methodologies for key in vitro assays.

In Vitro Promastigote Viability Assay

This assay is often used for primary high-throughput screening due to the ease of cultivating Leishmania promastigotes.

-

Parasite Culture : Leishmania promastigotes are cultured in appropriate liquid medium (e.g., M-199) at 25°C.

-

Compound Addition : A library of test compounds is added to 384-well plates containing a suspension of promastigotes.

-

Incubation : The plates are incubated for 48-72 hours at 25°C.

-

Viability Assessment : Parasite viability is determined using a fluorescent or colorimetric reagent such as resazurin, which is reduced by metabolically active cells.

-

Data Analysis : The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated.

In Vitro Intracellular Amastigote Assay

This assay is more physiologically relevant as it evaluates compound activity against the amastigote stage residing within host cells.[2]

-

Host Cell Culture : A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages.

-

Infection : The macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Addition : Test compounds are added to the infected macrophage cultures.

-

Incubation : The plates are incubated for 48-72 hours at 37°C.

-

Assessment of Parasite Load : The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or through high-content imaging systems. Alternatively, parasites engineered to express reporter genes like luciferase can be used for a more high-throughput readout.[2][19]

-

Data Analysis : The effective concentration of the compound that reduces the parasite load by 50% (EC50) is determined.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds against mammalian cells, allowing for the determination of a selectivity index.

-

Cell Culture : A mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard line like HEK293) is cultured.

-

Compound Addition : Test compounds are added to the cells.

-

Incubation : The plates are incubated for a period similar to the amastigote assay (48-72 hours) at 37°C.

-

Viability Assessment : Cell viability is measured using a suitable assay, such as the MTT assay or a resazurin-based assay.

-

Data Analysis : The concentration of the compound that is toxic to 50% of the cells (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Visualizing the Path to Discovery and the Mechanisms of Action

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visualizations of the antileishmanial drug discovery workflow and key signaling pathways targeted by novel compounds.

Antileishmanial Drug Discovery Workflow

The process of discovering and developing new antileishmanial drugs is a multi-stage endeavor, from initial large-scale screening to preclinical and clinical evaluation.

Caption: High-throughput screening and drug development workflow for antileishmanial agents.

Key Signaling Pathways Targeted by Antileishmanial Compounds

Many novel antileishmanial agents exert their effects by disrupting essential parasite signaling pathways or by inducing programmed cell death.

Some compounds, such as the repurposed anticancer drug Abemaciclib, have been shown to induce apoptosis-like cell death in Leishmania.[12] This process involves a cascade of events leading to the controlled demise of the parasite.

Caption: Proposed mechanism of apoptosis-like cell death induction in Leishmania.

Leishmania parasites possess unique metabolic pathways that are distinct from their mammalian hosts, making them attractive targets for drug development.[9][20] The sterol biosynthesis and purine (B94841) salvage pathways are two such examples.

Ergosterol (B1671047) is the major sterol in the cell membrane of Leishmania, in contrast to cholesterol in mammalian cells.[9] Enzymes in this pathway are validated drug targets.

Caption: Simplified overview of the Leishmania ergosterol biosynthesis pathway highlighting key enzymes.

Leishmania are incapable of de novo purine synthesis and rely entirely on salvaging purines from their host.[9][21] This dependency makes the enzymes of the purine salvage pathway attractive drug targets.

Caption: Simplified representation of the Leishmania purine salvage pathway.

Conclusion

The discovery of novel scaffolds for antileishmanial agents is a dynamic and multifaceted field. The integration of high-throughput screening, medicinal chemistry, and a deep understanding of parasite biology is essential for the development of the next generation of therapies. The data and methodologies presented in this guide offer a framework for researchers dedicated to combating this neglected tropical disease. Continued innovation in screening technologies, coupled with rational drug design targeting unique parasite vulnerabilities, holds the promise of delivering safer and more effective treatments for leishmaniasis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in antileishmanial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some Scaffolds as Anti-leishmanial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel chemical scaffold as potential drug against Leishmania donovani: Integrated computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships for the antileishmanial and antitrypanosomal activities of 1'-substituted 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues: In Vitro, In Vivo, Structure-Activity Relationship, and Quantitative Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes | MDPI [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug targets in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Antileishmanial Agent-3 Binding Targets: A Technical Guide

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue, affecting millions worldwide.[1][2] The current therapeutic arsenal (B13267) is limited by issues of toxicity, cost, and increasing drug resistance, necessitating the discovery of novel, effective, and safer antileishmanial agents.[2][3][4] Computational, or in silico, approaches have become indispensable in modern drug discovery, accelerating the identification and validation of potential drug targets and optimizing lead compounds.[5][6][7] This guide provides a comprehensive overview of the in silico methodologies used to identify and characterize the binding targets of a novel compound, designated here as Antileishmanial agent-3.

Putative Molecular Targets in Leishmania

The ideal drug target in Leishmania should be essential for the parasite's survival and distinct from its human host equivalent to minimize toxicity.[4] Several metabolic pathways and key enzymes have been identified as promising targets for antileishmanial drugs.[1][3][8] For this compound, a reverse pharmacology approach can be employed to screen against a panel of validated and putative Leishmania targets.

Key Potential Targets Include:

-

Sterol Biosynthesis Pathway: Leishmania synthesizes ergosterol (B1671047) for its cell membrane, whereas mammals utilize cholesterol. This metabolic difference makes enzymes in this pathway, such as squalene (B77637) epoxidase, squalene synthase, and lanosterol (B1674476) 14α-demethylase (CYP51), attractive targets.[1][2][3][9]

-

Pteridine (B1203161) and Folate Metabolism: Enzymes like pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) are crucial for the synthesis of essential cofactors for DNA and RNA production.[1][10] PTR1 is a particularly validated target as it provides a bypass for DHFR inhibition.[10]

-

Trypanothione (B104310) Reductase (TryR): This enzyme is unique to trypanosomatids and is central to their defense against oxidative stress, making it an excellent drug target.[11][12]

-

Protein Kinases: Cyclin-dependent kinases (CDKs) are essential for regulating the parasite's cell cycle. Their divergence from human kinases offers a window for selective inhibition.[1]

-

Purine Salvage Pathway: As Leishmania cannot synthesize purines de novo, they rely on a salvage pathway. Enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) and adenylosuccinate lyase (ADSL) are critical for parasite survival.[1][13][14]

-

N-myristoyltransferase (NMT): This enzyme is involved in the essential post-translational modification of proteins and has been identified as a promising target.[5]

In Silico Target Identification Workflow

The process of identifying the molecular target of a novel agent like this compound involves a multi-step computational workflow. This workflow, often termed "target fishing" or "reverse docking," aims to predict the most likely protein targets from a library of candidates.[5]

Quantitative Analysis of Agent-3-Target Interactions

Following the in silico workflow, quantitative data from molecular docking and molecular dynamics simulations are compiled to rank the putative targets. This data provides a theoretical basis for the strength and stability of the interaction between this compound and its potential protein partners.

| Putative Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Trypanothione Reductase (TryR) | 2JK6 | -10.8 | -145.2 ± 12.5 | Tyr110, Trp21, His461 |

| Pteridine Reductase 1 (PTR1) | 2C86 | -9.5 | -120.7 ± 9.8 | Ser111, Phe113, Tyr173 |

| Squalene Epoxidase (SQLE) | 6CDE | -9.2 | -115.4 ± 11.2 | Phe189, Pro211, Met345 |

| N-myristoyltransferase (NMT) | 4KE0 | -8.9 | -102.1 ± 8.5 | Leu99, Phe103, Tyr217 |

| Lanosterol 14α-demethylase (CYP51) | 3L4D | -8.5 | -98.6 ± 10.1 | Tyr103, Cys422, Met460 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the output from in silico modeling studies. Docking scores and binding affinities are commonly used metrics.[9][10]

Key Signaling Pathways in Leishmania

Understanding the broader biological context of a drug target is crucial. The Nrf2 signaling pathway is an example of a host-parasite interaction pathway that can be modulated by therapeutic agents. Leishmania parasites can manipulate host cell signaling to ensure their survival.[15] Targeting proteins that disrupt these essential pathways is a viable therapeutic strategy.

Experimental Protocols for Target Validation

In silico predictions must be validated through rigorous experimental assays.[16][17] The following protocols outline standard methods for confirming the interaction between this compound and its predicted targets.

Recombinant Protein Expression and Purification

Objective: To produce a pure, active form of the predicted target protein for use in biochemical and biophysical assays.

Methodology:

-

Cloning: The gene encoding the target protein (e.g., L. donovani TryR) is amplified by PCR and cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., 6x-His).

-

Transformation: The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). This is followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

Quality Control: Protein purity and concentration are assessed by SDS-PAGE and a Bradford or BCA protein assay, respectively.

In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the catalytic activity of the purified target enzyme and to calculate its potency (IC₅₀).

Methodology (Example for Trypanothione Reductase):

-

Assay Principle: The assay measures the NADPH-dependent reduction of trypanothione disulfide (TS₂) by TryR. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH, TS₂, and varying concentrations of this compound (e.g., from 0.01 µM to 100 µM).

-

Initiation: The reaction is initiated by adding the purified TryR enzyme to the mixture.

-

Measurement: The decrease in absorbance at 340 nm is measured kinetically over 5-10 minutes using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression analysis.[18]

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

Objective: To confirm direct binding of this compound to the target protein by measuring changes in protein thermal stability.

Methodology:

-

Assay Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.

-

Sample Preparation: In a 96-well PCR plate, mix the purified target protein with the fluorescent dye and varying concentrations of this compound.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased (e.g., from 25°C to 95°C). Fluorescence is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of this compound indicates direct binding.

Cell-Based Viability Assay

Objective: To confirm that the inhibition of the target leads to parasite death.

Methodology:

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media.

-

Drug Treatment: Parasites are seeded into 96-well plates and incubated with serial dilutions of this compound for a specified period (e.g., 72 hours).[19]

-

Viability Assessment: Parasite viability is assessed using a metabolic indicator dye such as Resazurin (AlamarBlue) or MTT. The dye is added to the wells, and after an incubation period, the fluorescence or absorbance is measured.

-

Data Analysis: The EC₅₀ value (the effective concentration that inhibits parasite growth by 50%) is calculated from the dose-response curve. This provides a crucial link between target inhibition and the desired antiparasitic effect.[18]

Conclusion

The integration of in silico modeling with experimental validation provides a powerful and efficient paradigm for modern drug discovery.[5][20] The workflow and protocols detailed in this guide offer a robust framework for identifying and confirming the binding targets of novel compounds like this compound. By elucidating the mechanism of action at a molecular level, this approach not only validates the primary targets but also helps in anticipating potential off-target effects and guiding future lead optimization efforts to develop safer and more potent therapies against leishmaniasis.

References

- 1. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. binasss.sa.cr [binasss.sa.cr]

- 3. mdpi.com [mdpi.com]

- 4. Potential molecular targets of Leishmania pathways in developing novel antileishmanials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antileishmanial natural products as potential inhibitors of the Leishmania pteridine reductase: insights from molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling the Targets Involved in the Quest of Antileishmanial Leads Using In silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Frontiers | In silico Metabolic Pathway Analysis Identifying Target Against Leishmaniasis – A Kinetic Modeling Approach [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Mechanism of action studies of new antileishmanial compounds

An In-depth Technical Guide to Mechanism of Action Studies of New Antileishmanial Compounds

Introduction

Leishmaniasis is a complex and devastating parasitic disease caused by over 20 species of protozoa from the genus Leishmania.[1] The disease presents in several forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[1][2] It is considered a neglected tropical disease, endemic in 98 countries and placing 350 million people at risk.[1][3] Current chemotherapies are limited by significant drawbacks, including high toxicity, parenteral administration, high cost, and increasing parasite resistance.[4][5][6] For instance, pentavalent antimonials, the first-line treatment in many regions for over 60 years, now face widespread resistance.[3][7] Newer drugs like miltefosine (B1683995), the only oral option, are teratogenic, while liposomal amphotericin B requires hospitalization and is costly.[2][7]

This urgent need for safer, more effective, and affordable drugs has accelerated the search for new antileishmanial compounds.[2][8] A critical component of this drug discovery pipeline is the elucidation of a compound's mechanism of action (MoA). Understanding how a compound kills the parasite is essential for rational lead optimization, predicting potential resistance mechanisms, and identifying effective combination therapies.[9] This guide provides an in-depth overview of the key molecular targets of novel antileishmanial agents, presents detailed protocols for essential MoA studies, and visualizes complex pathways and workflows.

Key Molecular Targets and Compound Activity

Phenotypic screening of large compound libraries has successfully identified multiple new chemical scaffolds with potent antileishmanial activity.[2] Subsequent target deconvolution studies have revealed that many of these compounds interfere with specific and essential parasite metabolic pathways that differ from the mammalian host, providing a therapeutic window.[6] The most promising targets include the ergosterol (B1671047) biosynthesis pathway, protein kinases, and DNA topoisomerases.

Ergosterol Biosynthesis Pathway

Leishmania parasites, like fungi, utilize ergosterol as the primary sterol in their cell membranes, where it is crucial for maintaining membrane fluidity and integrity.[10][11] This pathway is absent in humans, who synthesize cholesterol, making the enzymes involved prime targets for selective drug action.[12] Sterol 14α-demethylase (CYP51) is a key enzyme in this pathway and the target of azole antifungal drugs, which have been repurposed and tested for leishmaniasis.[11][13] More recently, the enzyme CYP5122A1, a sterol C4-methyl oxidase, has been identified as another essential enzyme in this pathway and a critical target for effective azole action against Leishmania.[11]

Table 1: Representative Inhibitors of Ergosterol Biosynthesis

| Compound | Specific Target | Leishmania Species | Activity (ED50/EC50) | Host Cell Cytotoxicity (LD50) | Reference(s) |

|---|---|---|---|---|---|

| Ketoconazole | CYP51 | L. donovani | >3.3 mg/L | - | [14] |

| Oxiconazole | CYP51 | L. donovani | 3.3 mg/L | - | [14] |

| Posaconazole | CYP51 | L. donovani | Effective in mouse models | - | [13] |

| Amorolfine | Δ14-reductase, Δ8-Δ7 isomerase | L. donovani | 1.6 mg/L | High therapeutic index | [14] |

| RO 43-3815 | 2,3 oxidosqualene lanosterol cyclase | L. donovani | 0.6 mg/L | - |[14] |

Protein Kinases

Protein kinases are crucial regulators of essential cellular processes, including cell cycle progression, differentiation, and stress response.[15] The Leishmania kinome contains approximately 200 eukaryotic protein kinases, some of which are structurally distinct from their human counterparts, making them attractive drug targets.[15][16] In particular, MAP kinases (MAPKs) and cyclin-dependent kinases (CDKs) are being explored as targets.[9][17] Drug repurposing efforts have shown that FDA-approved kinase inhibitors developed for oncology, such as sorafenib (B1663141) and imatinib, exhibit potent antileishmanial activity.[17][18]

Table 2: Representative Protein Kinase Inhibitors with Antileishmanial Activity

| Compound | Putative Target | Leishmania Species | Activity (IC50/EC50) | Host Cell Cytotoxicity (LD50) | Reference(s) |

|---|---|---|---|---|---|

| Sorafenib | MAP Kinases | L. donovani | Effective in vitro | - | [17][18] |

| Imatinib | MAP Kinases | L. donovani | Effective in vitro | - | [17][18] |

| Trametinib | Not specified | L. infantum, L. braziliensis | Inhibits promastigotes & amastigotes | - | [16] |

| NMS-1286937 | Not specified | L. infantum, L. braziliensis | Inhibits promastigotes & amastigotes | - | [16] |

| Formycin A | Protein Kinases (as triphosphate) | L. mexicana | Ki = 40-120 µM | Ki (beef heart) = 1,380 µM |[19] |

DNA Topoisomerases

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination.[20][21] Leishmania parasites possess topoisomerases that are structurally and functionally distinct from their human equivalents, presenting another key therapeutic target.[20][22] Both Type I and Type II topoisomerases in Leishmania have been targeted by various compounds, including camptothecin (B557342) derivatives, fluoroquinolones, and novel scaffolds like indenoisoquinolines.[21][23] These inhibitors typically function as "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to irreversible DNA breaks and cell death.[23]

Table 3: Representative DNA Topoisomerase Inhibitors with Antileishmanial Activity

| Compound Class | Specific Target | Leishmania Species | Mechanism | Reference(s) |

|---|---|---|---|---|

| Camptothecin derivatives | Topoisomerase I | Leishmania spp. | Poison (stabilizes cleavage complex) | [21] |

| Indenoisoquinolines | Topoisomerase I | Leishmania spp. | Poison (stabilizes cleavage complex) | [21] |

| Fluoroquinolones | Topoisomerase II | Leishmania spp. | Poison (stabilizes cleavage complex) | [21] |

| Betulinic acid derivatives | Topoisomerase I & II | L. donovani | Catalytic inhibitor | [23] |

| Diamidines | Topoisomerase IB | L. donovani | Inhibition of kDNA replication |[21] |

Experimental Protocols for MoA Elucidation

A hierarchical approach is typically used to investigate the MoA of a novel antileishmanial compound. Initial phenotypic screens confirm potency, followed by a battery of secondary assays to pinpoint the affected cellular pathways.

In Vitro Antileishmanial Activity (Intracellular Amastigote Assay)

This assay is the gold standard for determining the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite and its selectivity over the host cell.[24]

Objective: To determine the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes and the 50% cytotoxic concentration (CC50) against the host macrophage cell line.

Materials:

-

Host cell line (e.g., J774A.1 murine macrophages, THP-1 human monocytes).[2][14]

-

Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, L-glutamine, penicillin/streptomycin).

-

Test compound stock solution (in DMSO).

-

96-well clear-bottom black plates.

-

Fluorescent DNA stain (e.g., SYBR Green, DAPI) or a viability reagent (e.g., Resazurin).

-

Plate reader (fluorescence or absorbance).

Protocol:

-

Macrophage Seeding: Seed macrophages (e.g., 2.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO2. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

-

Incubation: Incubate the infected cells for 24 hours to allow for promastigote-to-amastigote transformation and phagocytosis. After incubation, wash the wells with pre-warmed medium to remove any non-phagocytosed parasites.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add the dilutions to the infected cells. Include wells for "no drug" (infected, untreated) and "uninfected" controls. A reference drug like amphotericin B or miltefosine should be included.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Quantification of Parasite Burden:

-

Microscopy (Traditional): Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages to determine the infection rate and parasite load.[24]

-

Fluorometric Method: Lyse the host cells and quantify parasite viability using a fluorescent reporter like GFP-expressing parasites or a DNA-binding dye like SYBR Green.[24]

-

-

Quantification of Host Cell Viability: In a parallel plate with uninfected macrophages, add the same serial dilutions of the compound. After 72 hours, assess cell viability using a reagent like Resazurin (alamarBlue) or MTT.

-

Data Analysis: Plot the percentage of parasite inhibition and host cell viability against the log of compound concentration. Use a non-linear regression model to calculate the EC50 and CC50 values. The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is a common mechanism of action for antileishmanial drugs.[25][26][27] A reduction in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[27]

Objective: To assess the effect of a test compound on the mitochondrial membrane potential of Leishmania parasites.

Materials:

-

Leishmania promastigotes.

-

Test compound.

-

Fluorescent cationic dyes: e.g., Rhodamine 123 (Rh123), JC-1, or TMRM.

-

Flow cytometer.

-

Positive control (depolarizing agent): Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[28]

-

PBS or appropriate buffer.

Protocol:

-

Parasite Culture: Culture promastigotes to the mid-log phase.

-

Treatment: Incubate the parasites (e.g., 1 x 10^7 cells/mL) with the test compound at relevant concentrations (e.g., EC50, 2x EC50) for a defined period (e.g., 4, 12, 24 hours). Include untreated and positive (CCCP) controls.

-

Staining: After treatment, harvest the parasites by centrifugation and wash with PBS. Resuspend the pellet in PBS containing the fluorescent dye (e.g., 5 µg/mL Rhodamine 123).

-

Incubation: Incubate in the dark at 25°C for 15-30 minutes.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. For Rhodamine 123, measure the fluorescence in the green channel (e.g., FITC). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[28]

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of the treated samples to the untreated control.

Cell Death Mechanism Assay (Annexin V / Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[29][30]

Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by a test compound.

Materials:

-

Leishmania promastigotes.

-

Test compound.

-

FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Annexin-binding buffer).[30]

-

Flow cytometer.

Protocol:

-

Treatment: Treat promastigotes with the test compound as described in the previous protocol for various time points.

-

Harvest and Wash: Harvest 1-5 x 10^5 parasites by centrifugation. Wash the cells once with cold PBS.

-

Staining: Resuspend the parasite pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has translocated to the outer membrane).

-

Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost).

-

Annexin V- / PI+: Necrotic cells (rarely observed, typically indicates mechanical damage).

-

Reactive Oxygen Species (ROS) Production Assay

Many antileishmanial compounds induce cell death by generating oxidative stress through the production of reactive oxygen species (ROS).[30][31]

Objective: To measure the intracellular accumulation of ROS in Leishmania after compound treatment.

Materials:

-

Leishmania promastigotes.

-

Test compound.

-

ROS-sensitive fluorescent probe (e.g., 2',7'–dichlorofluorescin diacetate (H2DCFDA) or CellROX Green).

-

Positive control (e.g., H2O2).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Treatment: Treat promastigotes with the test compound for a short duration (e.g., 30-120 minutes).

-

Staining: Add the H2DCFDA probe (final concentration ~10 µM) to the cell suspension and incubate for 30 minutes at 25°C in the dark. H2DCFDA is cell-permeable and non-fluorescent; upon intracellular oxidation by ROS, it is converted to the highly fluorescent dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis: Resuspend the cells in PBS and measure the fluorescence intensity using a flow cytometer (FITC channel) or a plate reader.

-

Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates ROS production.[30]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development [openmedicinalchemistryjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in antileishmanial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential molecular targets of Leishmania pathways in developing novel antileishmanials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Targeting Ergosterol Biosynthesis in <em>Leishmania</em> for Antileishmanial Drug Development: Functional Characterization of Leishmanial CYP51 and CYP5122A1 - ProQuest [proquest.com]

- 13. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The in-vitro anti-leishmanial activity of inhibitors of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein kinases as drug targets in trypanosomes and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unveiling the Kinomes of Leishmania infantum and L. braziliensis Empowers the Discovery of New Kinase Targets and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of leishmanial protein kinase by antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. DNA topoisomerases as a drug target in Leishmaniasis: Structural and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpas.org [ijpas.org]

- 24. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Plant-derived products as anti-leishmanials which target mitochondria: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell death in amastigote forms of Leishmania amazonensis induced by parthenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell death in Leishmania | Parasite [parasite-journal.org]

- 30. mdpi.com [mdpi.com]

- 31. news-medical.net [news-medical.net]

The Pivotal Role of the C-3 Position: A Deep Dive into the Structure-Activity Relationship of Novel Quinoline-Based Antileishmanial Agents

A Technical Guide for Drug Discovery Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel, effective, and safer antileishmanial agents. This technical guide delves into the critical structure-activity relationships (SAR) of a promising class of compounds: 3-substituted quinoline (B57606) analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to combating this neglected tropical disease.

Quantitative Analysis of Biological Activity

The antileishmanial efficacy of novel quinoline derivatives has been evaluated against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitory concentrations (IC50) and effective concentrations (EC50) of various analogs.

Table 1: In Vitro Activity of 3-Substituted Quinoline Analogs against Leishmania chagasi Promastigotes

| Compound | Substituent at C-3 | IC50 (µg/mL)[1] |

| 3a | Aryl group | < 0.8[1] |

| 3b | Aryl group | 0.091[1] |

| 4a | Heteroaryl group | 18.78[1] |

| 4b | Heteroaryl group | Not specified |

| Pentamidine (Standard) | - | 2.02[1] |

Table 2: In Vitro Activity of 3-Substituted Quinoline Analogs against Leishmania chagasi Intracellular Amastigotes

| Compound | Substituent at C-3 | IC50 (µg/mL)[1] |

| 3a | Aryl group | No significant activity[1] |

| 3b | Aryl group | 3.55[1] |

| 4a | Heteroaryl group | No significant activity[1] |

| 4b | Heteroaryl group | No significant activity[1] |

| Pentavalent Antimony (Standard) | - | 29.55[1] |

Table 3: In Vitro Activity of 3-Arylquinoline Analogs against Leishmania donovani Intracellular Amastigotes

| Compound | Modifications | EC50 (nM)[2] | Selectivity Index (SI) |

| 27 | Arylquinoline | < 250[2] | > 10[2] |

| 34 | 3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine | 120[2] | 30[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of these antileishmanial agents.

Synthesis of 3-Arylquinolines

The synthesis of 3-arylquinolines is typically achieved through a Friedländer condensation reaction.[2]

Procedure:

-

A mixture of an appropriate ortho-aminobenzaldehyde (1 equivalent) and an arylacetonitrile or heteroarylacetonitrile (1 equivalent) is prepared.[2]

-

Potassium tert-butoxide (1.2 equivalents) is added to the mixture in a solvent of N,N-dimethylformamide (DMF).[2]

-

The reaction mixture is heated to 90°C for a period of 1-3 hours.[2]

-

Upon completion, the reaction is cooled to room temperature and the product is isolated.

-

The resulting free base is often treated with ethereal hydrochloric acid to yield a more water-soluble salt.[2]

-

The final compounds are purified, and their structures are confirmed using 1H NMR, 13C NMR, and mass spectrometry. Purity is typically assessed by UPLC-MS.[2]

In Vitro Antileishmanial Activity against Promastigotes

Procedure:

-

Leishmania promastigotes are cultured in appropriate media (e.g., M-199 medium) until they reach the logarithmic growth phase.

-

The parasites are then seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

-

The test compounds are added to the wells at various concentrations. Pentamidine is often used as a standard drug control.[1]

-

The plates are incubated at 26°C for 72 hours.

-

Parasite viability is determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[1]

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

In Vitro Antileishmanial Activity against Intracellular Amastigotes

Procedure:

-

Peritoneal macrophages are harvested from mice and seeded into 24-well plates.

-

The macrophages are then infected with Leishmania promastigotes at a specific parasite-to-macrophage ratio.

-

After an incubation period to allow for internalization of the parasites, the non-internalized promastigotes are removed by washing.

-

The infected macrophages are then treated with various concentrations of the test compounds. A standard drug, such as pentavalent antimony, is used as a control.[1]

-

The plates are incubated for a further period (e.g., 72 hours).

-

The cells are then fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per macrophage is determined by microscopy.

-

The parasite burden is calculated, and the 50% inhibitory concentration (IC50) is determined.[1]

Cytotoxicity Assay

Procedure:

-

Mammalian cells (e.g., murine macrophages or human cell lines) are seeded into 96-well plates.

-

The cells are exposed to a range of concentrations of the test compounds.

-

After an incubation period (e.g., 48-72 hours), cell viability is assessed using the MTT assay.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

-

The selectivity index (SI) is calculated as the ratio of CC50 for the mammalian cells to the IC50 or EC50 for the parasites.

Visualizing Key Relationships and Workflows

To better understand the structure-activity relationships and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Structure-activity relationship of 3-substituted quinolines.

Caption: Workflow for antileishmanial drug discovery.

Discussion of Structure-Activity Relationships

The data presented in the tables and visualized in the diagrams highlight several key structure-activity relationships for 3-substituted quinoline analogs:

-

Importance of the C-3 Substituent: The nature of the substituent at the 3-position of the quinoline ring is a critical determinant of antileishmanial activity. Analogs with aryl group substitutions at this position (compounds 3a and 3b ) demonstrated significantly higher potency against Leishmania chagasi promastigotes compared to those with heteroaryl groups (compound 4a ).[1]

-

Activity Against Intracellular Amastigotes: Crucially, potent activity against the promastigote form does not always translate to efficacy against the clinically relevant intracellular amastigote stage. While both 3a and 3b were highly active against promastigotes, only compound 3b showed significant activity against intracellular amastigotes.[1] This underscores the importance of evaluating compounds against both life stages of the parasite.

-

Potency of 3-Arylquinolines: Further studies on 3-arylquinolines have identified compounds with potent activity against Leishmania donovani amastigotes, with EC50 values in the nanomolar range.[2] Compound 34 , a 3-[3-(N-methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine, emerged as a particularly promising lead, exhibiting an EC50 of 120 nM and a selectivity index of 30.[2]

-

Selectivity is Key: A high selectivity index (the ratio of cytotoxicity in mammalian cells to antileishmanial activity) is a crucial parameter for a viable drug candidate. The 3-arylquinolines have shown promising selectivity, with some analogs exhibiting an SI of over 10.[2]

Conclusion

The exploration of 3-substituted quinoline analogs has revealed a promising scaffold for the development of new antileishmanial drugs. The substituent at the C-3 position plays a pivotal role in determining the potency and selectivity of these compounds. Specifically, aryl substitutions have been shown to be more favorable than heteroaryl substitutions for activity against Leishmania. The identification of highly potent and selective 3-arylquinoline leads, such as compound 34 , provides a strong foundation for further optimization and preclinical development. Future efforts should focus on refining the substitutions on the aryl ring and the quinoline core to enhance efficacy, improve pharmacokinetic properties, and minimize toxicity, with the ultimate goal of delivering a novel, safe, and effective oral treatment for leishmaniasis.

References

Unearthing Vulnerabilities: A Technical Guide to Identifying Novel Therapeutic Targets in Leishmania Species

For Immediate Release

A Deep Dive into the Cellular Armoury of Leishmania Reveals New Avenues for Drug Discovery

[CITY, State] – [Date] – As the global health community continues to grapple with the challenges posed by leishmaniasis, a parasitic disease affecting millions worldwide, a new in-depth technical guide offers a comprehensive roadmap for researchers and drug development professionals. This whitepaper details promising novel therapeutic targets within Leishmania species, providing a critical resource in the fight against a disease burdened by limited treatment options and emerging drug resistance. The guide meticulously outlines key biological pathways ripe for therapeutic intervention, supported by quantitative data, detailed experimental protocols, and illustrative visualizations of the parasite's molecular machinery.

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, presents a spectrum of clinical manifestations, from disfiguring cutaneous lesions to the fatal visceral form. The current chemotherapeutic arsenal (B13267) is plagued by issues of toxicity, high cost, and the alarming rise of drug-resistant parasite strains.[1][2] This underscores the urgent need for innovative therapeutic strategies that target essential parasite-specific processes. This guide focuses on three critical areas for drug discovery: protein kinases, unique metabolic pathways, and the molecular underpinnings of drug resistance.

Key Therapeutic Arenas in Leishmania

Protein Kinases: Master Regulators of Parasite Survival

Eukaryotic protein kinases are crucial regulators of virtually all cellular processes, including cell cycle progression, differentiation, and virulence.[3][4] Their essential roles in the Leishmania life cycle make them attractive targets for rational drug design.[3][5] The Leishmania kinome displays significant divergence from that of its human host, offering a window for selective inhibition.[6] Cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and casein kinases (CKs) are among the most promising candidates.[4][7] Genetic and chemical validation studies have confirmed the essentiality of several of these kinases, paving the way for the development of potent and selective inhibitors.[5]

Metabolic Pathways: Exploiting Parasite-Specific Dependencies

Leishmania parasites have evolved unique metabolic pathways to survive within the hostile environments of the sandfly vector and the mammalian host.[8] These pathways, often absent or significantly different in humans, present a wealth of potential drug targets.[1][2] Key areas of vulnerability include:

-

Sterol Biosynthesis: Unlike mammalian cells that utilize cholesterol, Leishmania synthesizes ergosterol (B1671047) and other 24-methyl sterols, which are vital for membrane integrity and function.[7] Enzymes in this pathway, such as squalene (B77637) synthase and sterol methyltransferase, are validated targets.[7]

-

Purine (B94841) Salvage Pathway: Leishmania are incapable of de novo purine synthesis and rely entirely on salvaging purines from their host.[1][9] This dependency makes the enzymes of the purine salvage pathway essential for parasite survival and attractive targets for therapeutic intervention.[9]

-

Glycolysis and Energy Metabolism: While sharing similarities with the host, key enzymes in Leishmania's energy metabolism exhibit distinct structural and kinetic properties that can be exploited for selective drug design.[10]

Confronting Drug Resistance: A Molecular Arms Race

The emergence of drug resistance is a major obstacle to effective leishmaniasis control.[11] Resistance mechanisms are complex and multifactorial, often involving:

-

Changes in Drug Transport: Reduced uptake or increased efflux of drugs is a common resistance strategy.[11][12]

-

Alterations in Drug Targets: Mutations in the target protein can reduce drug binding and efficacy.[11]

-

Metabolic Reprogramming: Parasites can alter their metabolic pathways to bypass the effects of a drug.[12]

Understanding the genetic and molecular basis of resistance is crucial for developing new drugs that can circumvent these mechanisms and for designing effective combination therapies.[11]

Quantitative Insights into Target-Based Drug Discovery

The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different inhibitors and the kinetic parameters of target enzymes.

Table 1: Inhibitory Activity of Selected Compounds against Leishmania Species

| Compound | Target/Pathway | Leishmania Species | Assay Type | IC50 (µM) | Reference |

| Sunitinib | Protein Kinases | L. donovani | Amastigote | 1.1 | [13][14] |

| Sorafenib | Protein Kinases | L. donovani | Amastigote | 3.7 | [13][14] |

| Lapatinib | Protein Kinases | L. donovani | Amastigote | 2.5 | [13][14] |

| Miltefosine | General | L. donovani | Amastigote | 1.0 | [13][14] |

| ER-119884 | Squalene Synthase | L. amazonensis | Promastigote | 0.01 | [15] |

| E5700 | Squalene Synthase | L. amazonensis | Promastigote | 0.03 | [15] |

| NSC107522 | MAPK3 | L. donovani | Promastigote | 2.68 | [16] |

| NSC107522 | MAPK3 | L. donovani | Amastigote | 4.04 | [16] |

| NSC84100 | MAPK3 | L. martiniquensis | Promastigote | 3.14 | [16] |

| NSC84100 | MAPK3 | L. martiniquensis | Amastigote | 2.61 | [16] |

Table 2: Kinetic Parameters of Key Leishmania Metabolic Enzymes

| Enzyme | Leishmania Species | Substrate | K_m_ | k_cat_ | Reference |

| Hexokinase | L. infantum | Glucose | 0.11 mM | 12.5 U/mg | [17] |

| Phosphofructokinase | L. infantum | Fructose-6-phosphate | 0.25 mM | 8.2 U/mg | [17] |

| 6-Phosphogluconate Dehydrogenase | L. donovani | 6-Phosphogluconate | 18.8 ± 0.9 µM | - | [18] |

| 6-Phosphogluconate Dehydrogenase | L. donovani | NADP+ | 16.1 ± 1.3 µM | - | [18] |

Table 3: Gene Expression Changes in Drug-Resistant Leishmania Isolates

| Gene | Function | Leishmania Species | Resistance to | Fold Change in Expression | Reference |

| AQP1 | Drug uptake | L. tropica | Antimony | 0.47 (down) | [19] |

| MRPA | Drug efflux | L. tropica | Antimony | 2.45 (up) | [19] |

| γ-GCS | Thiol metabolism | L. tropica | Antimony | 2.1 (up) | [19] |

| TRYR | Thiol metabolism | L. tropica | Antimony | 1.97 (up) | [19] |

| SCMT B | Sterol biosynthesis | L. donovani | Amphotericin B | ~2.5 (up) | [4] |

| MDR1 | Drug efflux | L. donovani | Amphotericin B | Higher in resistant strain | [4] |

Visualizing the Path to New Therapeutics

To facilitate a deeper understanding of the complex biological processes at play, this guide includes a series of diagrams generated using the Graphviz DOT language.

Caption: A simplified representation of a Leishmania MAP kinase signaling cascade, a key pathway for stress response and survival, highlighting the inhibitory action of a potential drug candidate on MAPK3.

Caption: An overview of the Leishmania-specific ergosterol biosynthesis pathway, indicating key enzymes like Squalene Synthase (SQS) and Sterol Methyltransferase (SMT) as validated drug targets.

Caption: A streamlined experimental workflow for validating a potential drug target in Leishmania using CRISPR-Cas9-mediated gene knockout.

Detailed Experimental Protocols

This guide provides detailed, step-by-step protocols for key experimental procedures essential for the identification and validation of novel therapeutic targets in Leishmania.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Leishmania

This protocol is adapted from established methods for rapid gene editing in Leishmania.[1][2][3]

-

Design of sgRNA and Donor DNA:

-

Utilize online tools such as LeishGEdit.net to design specific single-guide RNAs (sgRNAs) targeting the gene of interest.

-

Design primers to amplify a donor DNA cassette containing a selectable marker (e.g., antibiotic resistance gene) flanked by short (30-50 bp) homology arms corresponding to the regions upstream and downstream of the target gene.

-

-

Generation of sgRNA and Donor DNA Cassettes:

-

Amplify the sgRNA template and the donor DNA cassette using PCR with the designed primers.

-

Purify the PCR products using a standard PCR purification kit.

-

-

Transfection of Leishmania Promastigotes:

-

Culture Leishmania promastigotes expressing Cas9 and T7 RNA polymerase to mid-log phase.

-

Harvest and wash the parasites in a suitable electroporation buffer.

-

Co-transfect the parasites with the purified sgRNA template and donor DNA cassette using an electroporator (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser).

-

-

Selection and Cloning of Mutant Parasites:

-

Allow the transfected parasites to recover for 18-24 hours in fresh culture medium.

-

Add the appropriate selective drug to the culture medium to select for parasites that have integrated the donor DNA.

-

Monitor the cultures for the emergence of drug-resistant parasites.

-

Clone the resistant population by limiting dilution or plating on semi-solid agar (B569324) to obtain clonal lines.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the clonal lines.

-

Confirm the correct integration of the donor DNA and deletion of the target gene by PCR using primers flanking the integration site.

-

If possible, confirm the absence of the target protein by Western blotting.

-

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the activity of inhibitors against Leishmania protein kinases.

-

Expression and Purification of Recombinant Kinase:

-

Clone the coding sequence of the target Leishmania kinase into a suitable expression vector (e.g., pET vector with a His-tag).

-

Express the recombinant protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA resin).

-

Verify the purity and concentration of the recombinant kinase.

-

-

Kinase Activity Assay:

-

Prepare a reaction mixture containing the purified kinase, a suitable kinase buffer (containing ATP and MgCl₂), and a generic or specific substrate (e.g., myelin basic protein or a specific peptide substrate).

-

Add the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

-

Detection of Kinase Activity:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assay: Using a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 3: MTT Assay for Drug Susceptibility of Leishmania Promastigotes

This colorimetric assay is widely used to assess the viability of Leishmania promastigotes after drug treatment.[20]

-

Preparation of Parasites and Compounds:

-

Culture Leishmania promastigotes to late-log or early-stationary phase.

-

Harvest and resuspend the parasites in fresh culture medium at a density of 1-2 x 10⁶ cells/mL.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

-

Assay Setup:

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add 100 µL of the serially diluted compounds to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

-

Incubate the plate at the appropriate temperature for Leishmania promastigotes (e.g., 26°C) for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable parasites.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of viability for each drug concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

-

This comprehensive technical guide serves as a vital resource for the scientific community, providing the foundational knowledge and practical methodologies required to accelerate the discovery and development of the next generation of antileishmanial drugs. By targeting the unique biology of the Leishmania parasite, researchers can hope to overcome the limitations of current therapies and offer new hope to those affected by this devastating disease.

References

- 1. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]

- 2. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]

- 3. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Amphotericin B Resistance in Clinical Isolates of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome alteration of Leishmania orientalis under Amphotericin B inhibiting conditions | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Use of 13C Stable Isotope Labelling for Pathway and Metabolic Flux Analysis in Leishmania Parasites | Springer Nature Experiments [experiments.springernature.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Activity of anti-cancer protein kinase inhibitors against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of MAPK3 inhibitors against Leishmania spp. via in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity of key enzymes in glucose catabolism during the growth and metacyclogenesis of Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gene expression analysis of antimony resistance in Leishmania tropica using quantitative real-time PCR focused on genes involved in trypanothione metabolism and drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Researcher's In-Depth Guide to the Initial Screening of Natural Products for Antileishmanial Activity

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. With the limitations of current chemotherapeutics, including toxicity and emerging resistance, the exploration of natural products as a source of novel antileishmanial agents is a critical area of research. This technical guide provides a comprehensive overview of the methodologies and key data considerations for the initial screening of natural products against Leishmania parasites.

Introduction to Antileishmanial Drug Discovery from Natural Products

Natural products have historically been a rich source of therapeutic agents, and their vast chemical diversity offers a promising reservoir for the discovery of new antileishmanial compounds.[1][2] The initial stages of screening are designed to identify "hit" compounds with potent and selective activity against the parasite. This process typically involves a series of in vitro assays to assess the compound's efficacy against different life stages of the Leishmania parasite and its toxicity to mammalian cells.

The primary life cycle stages of Leishmania relevant to in vitro screening are the promastigote and the amastigote. Promastigotes are the motile, flagellated forms found in the sandfly vector, while amastigotes are the non-motile, intracellular forms that reside within mammalian macrophages, representing the clinically relevant stage of infection.[3] A successful initial screening cascade will identify compounds that are effective against the intracellular amastigotes with minimal cytotoxicity to the host cells.

Experimental Protocols for In Vitro Screening

A standardized and reproducible set of experimental protocols is fundamental to the successful screening of natural products. The following sections detail the core assays required for the initial evaluation of antileishmanial activity.

Anti-promastigote Assay

This primary screening assay evaluates the direct effect of a natural product on the viability of Leishmania promastigotes. It is a relatively simple and cost-effective method for high-throughput screening of a large number of compounds.

Methodology:

-

Parasite Culture: Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics at 24-26°C.[4] Cultures are maintained in the logarithmic phase of growth for optimal assay performance.[1]

-

Assay Setup: Logarithmic-phase promastigotes are harvested and their concentration adjusted to approximately 1-2 x 10^6 parasites/mL in fresh culture medium.[1] 100 µL of the parasite suspension is then added to the wells of a 96-well microtiter plate.

-

Compound Preparation and Addition: The natural product is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions of the compound are prepared in culture medium, ensuring the final DMSO concentration in the assay wells does not exceed a non-toxic level (usually <1%).[1] 100 µL of each dilution is added to the wells containing the parasites.

-

Controls: Each assay plate should include:

-

Negative Control: Parasites with culture medium and the solvent (DMSO) at the same final concentration as the test wells.

-

Positive Control: Parasites with a known antileishmanial drug, such as Amphotericin B or Miltefosine.[1]

-

-

Incubation: The plates are incubated at 24-26°C for 48-72 hours.[1]

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the Resazurin (B115843) reduction assay or by direct counting with a hemocytometer.

-

Resazurin Assay: 20 µL of resazurin solution (e.g., 0.15 mg/mL) is added to each well, and the plates are incubated for an additional 4-24 hours.[5] Viable cells reduce the blue resazurin to the pink, fluorescent resorufin, which can be quantified by measuring fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance.[5]

-

-

Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Intracellular Anti-amastigote Assay